![molecular formula C14H12N2O2 B1213545 1,4-Dimethyl-6-nitro-9H-carbazole CAS No. 133591-38-5](/img/structure/B1213545.png)
1,4-Dimethyl-6-nitro-9H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of "1,4-Dimethyl-6-nitro-9H-carbazole" derivatives involves electrophilic substitution reactions, where key intermediates like 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester are transformed into 6-nitro derivatives using reagents such as urea nitrate in acetic acid solutions (Haider et al., 2014). This method highlights the versatility of electrophilic substitution in modifying the carbazole nucleus to introduce nitro groups, which are pivotal in further chemical modifications and applications.
Molecular Structure Analysis
The molecular structure of "1-Nitro-9H-carbazole" reveals that the nitro group is slightly tilted with respect to the carbazole moiety, indicating subtle electronic and steric influences on the compound's overall geometry. This tilt influences the compound's interaction with light and other molecules, which is crucial in its applications in materials science (Kautny & Stöger, 2013).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including electrophilic substitution, which is fundamental for synthesizing a wide range of carbazole-based compounds. The introduction of nitro groups significantly alters the compound's chemical reactivity, enabling further functionalization and application in synthesizing antitumor agents and materials for organic electronics (Haider et al., 2014).
Physical Properties Analysis
The crystallographic analysis of "1-Nitro-9H-carbazole" and its derivatives provides insight into the compound's physical properties, such as melting points, solubility, and crystallinity. These properties are crucial for the compound's application in material science and pharmaceuticals, where purity, stability, and solubility are paramount (Kautny & Stöger, 2013).
Chemical Properties Analysis
The chemical properties of "this compound" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The presence of nitro and methyl groups on the carbazole nucleus influences its electron distribution, making it a valuable intermediate in organic synthesis, especially in creating compounds with potential antitumor activity and applications in organic electronics (Haider et al., 2014).
Scientific Research Applications
Anti-HIV Activity
Chloro-1,4-dimethyl-9H-carbazole derivatives, including a nitro-derivative, have shown potential in the development of novel anti-HIV drugs. These compounds were tested in various cell lines, with one nitro-derivative displaying a particularly interesting profile as a lead candidate for anti-HIV drug development (Saturnino et al., 2018).
Antitumor Agents
Carbazole derivatives, including those synthesized from 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, have been studied for their potential as antitumor agents. These derivatives were synthesized and evaluated, indicating their potential role in cancer treatment (Haider et al., 2014).
Inhibition of Lipid Peroxidation
6-Hydroxy-1,4-dimethyl carbazole has demonstrated significant inhibitory action in several in vitro peroxidative systems. Its effectiveness is notably higher than some other compounds, suggesting its potential as an antioxidant (Malvy et al., 1980).
Cytotoxic Effect on Ovarian Cancer Cells
Derivatives of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole have been synthesized and evaluated for their cytotoxic effect on ovarian cancer cells. These derivatives, especially one specific compound, showed inhibitory effects on cell growth, suggesting their utility in ovarian cancer treatment (Saturnino et al., 2015).
Targeted Antitumoral Agent
1,4-Dimethyl-9H-carbazole derivatives related to ellipticine, a naturally occurring alkaloid with antitumor activity, have been synthesized and evaluated as potential targeted antitumoral agents. These derivatives were designed to enhance penetration into tumor cells and block their replication (Saturnino et al., 2003).
Antimicrobial Activities
9H-Carbazole derivatives have been prepared and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents (Salih et al., 2016).
Antitumor Olivacine Derivatives
9-Hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives have been studied for their cytotoxicity and antitumor activity. These compounds showed high cytotoxicity and good antitumor activity in various models, indicating their potential as cancer therapeutics (Jasztold-Howorko et al., 1994).
Explosives Detection
Carbazole dendrimers have been investigated as chemosensors for the detection of explosives. These studies are significant in developing sensitive materials for explosive detection (Tang et al., 2011).
Mutagenicity Studies
Methylnitrocarbazoles and methylaminocarbazoles have been evaluated for their mutagenic potency, contributing valuable insights into the mutagenic activities of these compounds (André et al., 1997).
Mechanochromism and Emission Properties
Novel scorpion-like carbazole derivatives have been synthesized and characterized for their mechanochromic and aggregation-induced emission properties. These studies are relevant in the field of material science for the development of new functional materials (Hu et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Carbazole derivatives, to which this compound belongs, have been reported to display assorted biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Carbazole derivatives are known for their reputable spectral properties , suggesting that they may interact with their targets through electronic and charge transport properties.
Biochemical Pathways
Carbazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Carbazole derivatives have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
The properties of carbazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
1,4-dimethyl-6-nitro-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEENCKLKSYVWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158193 | |
Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133591-38-5 | |
Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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